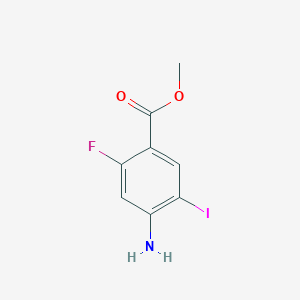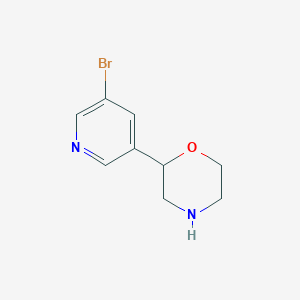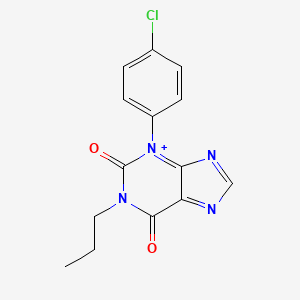
3-(4-Chlorophenyl)-1-propylpurin-3-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arofylline, also known by its IUPAC name 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione, is a phosphodiesterase inhibitor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of respiratory and inflammatory diseases .
準備方法
The synthesis of Arofylline involves several steps, starting with the preparation of the core purine structure. The synthetic route typically includes:
Formation of the purine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl group: This step is achieved through a substitution reaction, where a chlorophenyl group is introduced to the purine core.
Addition of the propyl group: The final step involves the alkylation of the purine core to introduce the propyl group.
Industrial production methods for Arofylline are designed to optimize yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Arofylline undergoes several types of chemical reactions, including:
Oxidation: Arofylline can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on Arofylline, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Arofylline has a wide range of scientific research applications, including:
Chemistry: Arofylline is used as a model compound in studies of phosphodiesterase inhibition and its effects on various biochemical pathways.
Biology: In biological research, Arofylline is used to study its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: Arofylline has been investigated for its potential therapeutic applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
作用機序
Arofylline exerts its effects by inhibiting phosphodiesterase enzymes, specifically phosphodiesterase-4 (PDE4). This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular processes. The increased cAMP levels result in reduced inflammation and relaxation of smooth muscle tissues, making Arofylline effective in treating respiratory and inflammatory conditions .
類似化合物との比較
Arofylline is unique among phosphodiesterase inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Theophylline: Another phosphodiesterase inhibitor with bronchodilator and anti-inflammatory properties.
Roflumilast: A selective PDE4 inhibitor used in the treatment of COPD.
Apremilast: A PDE4 inhibitor used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis.
Compared to these compounds, Arofylline offers a unique balance of efficacy and safety, making it a valuable addition to the arsenal of phosphodiesterase inhibitors.
特性
分子式 |
C14H12ClN4O2+ |
|---|---|
分子量 |
303.72 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-propylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C14H12ClN4O2/c1-2-7-18-13(20)11-12(17-8-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3/q+1 |
InChIキー |
KRGFZZGUCNVXAL-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=NC=NC2=[N+](C1=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


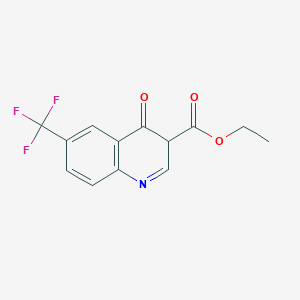
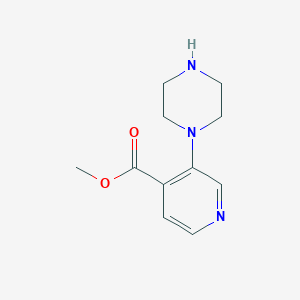
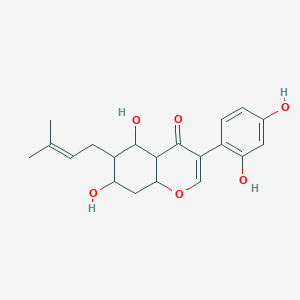
![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)
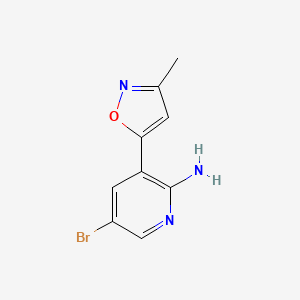
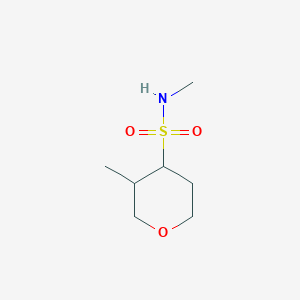

![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)
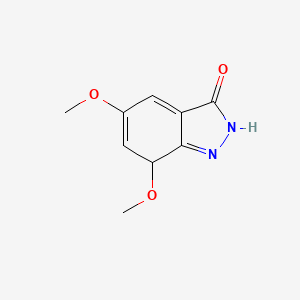
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
